molecular formula C6H12N2OS B12828577 5-Methoxy-4,4-dimethylimidazolidine-2-thione

5-Methoxy-4,4-dimethylimidazolidine-2-thione

Cat. No.: B12828577
M. Wt: 160.24 g/mol
InChI Key: FJXVYFZRNAKNLL-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description. Specific applications, research value, and mechanisms of action for 5-Methoxy-4,4-dimethylimidazolidine-2-thione must be determined through professional chemical and pharmacological research. This compound is a specialized organic compound featuring an imidazolidine core ring structure. This molecule is characterized by a thione group (C=S) at the 2-position and a methoxy group at the 5-position, along with two methyl groups providing steric and electronic modulation at the 4-position. Compounds within the imidazolidine-thione class are of significant interest in various research fields, including medicinal chemistry and organic synthesis. They are frequently investigated as key intermediates or precursors in the synthesis of more complex heterocyclic systems . The presence of multiple functional groups makes this molecule a potential ligand for metal coordination studies and a scaffold for the development of novel pharmacologically active molecules. Researchers might explore its utility in creating small-molecule libraries for high-throughput screening. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

5-methoxy-4,4-dimethylimidazolidine-2-thione

InChI

InChI=1S/C6H12N2OS/c1-6(2)4(9-3)7-5(10)8-6/h4H,1-3H3,(H2,7,8,10)

InChI Key

FJXVYFZRNAKNLL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=S)N1)OC)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea with 2-Methoxy-2,2-dimethylacetaldehyde

A common approach involves the condensation of thiourea with 2-methoxy-2,2-dimethylacetaldehyde or its equivalents. This reaction proceeds under mild heating in aqueous or alcoholic solvents, often in the presence of a base or acid catalyst to facilitate ring closure and thione formation.

  • Reaction conditions: Typically, the mixture is stirred at 50–60 °C for 1–3 hours.
  • Solvents: Water, ethanol, or isopropanol are commonly used.
  • Catalysts: Acidic catalysts such as acetic acid or basic catalysts like ammonium acetate may be employed to optimize yield.

Use of Carbonate Buffers for Hydroxy and Methoxy Derivatives

Research on related imidazolidine-2-thione derivatives shows that carbonate buffer solutions (e.g., sodium carbonate) at elevated temperatures (around 50 °C) can be used to promote the formation of hydroxy and methoxy-substituted imidazolidine-2-thiones. This method allows for the isolation of cis- and trans-isomers with moderate yields (~50%).

  • Example: Stirring a mixture of thiourea and the corresponding aldehyde in a carbonate buffer solution at 50 °C for 30–120 minutes, followed by cooling and filtration, yields the desired substituted imidazolidine-2-thione derivatives with good purity.

One-Pot Multicomponent Reactions

Advanced synthetic protocols involve one-pot, multicomponent reactions combining primary amines, oxo-compounds, and thiolic agents to form substituted imidazolidine-2-thiones in a single step. These methods can be adapted to introduce the 5-methoxy and 4,4-dimethyl substituents by selecting appropriate starting materials.

  • Advantages: Simplifies synthesis, reduces purification steps, and can be performed under microwave irradiation or green chemistry conditions.
  • Typical reagents: Primary amines, methoxy-substituted aldehydes or ketones, and thiourea or related sulfur donors.

Post-Synthetic Modifications

In some cases, the methoxy group at the 5-position is introduced via nucleophilic substitution reactions on preformed imidazolidine-2-thione cores bearing suitable leaving groups (e.g., halides). For example, treatment of chloromethyl intermediates with sodium methoxide in methanol can yield the 5-methoxy derivative.

  • Reaction conditions: Room temperature to mild heating (40–60 °C) in methanol.
  • Work-up: Removal of solvent by distillation and purification by recrystallization or salt formation.

Data Table Summarizing Preparation Methods

Method Type Starting Materials Conditions Yield (%) Notes
Cyclocondensation Thiourea + 2-methoxy-2,2-dimethylacetaldehyde 50–60 °C, aqueous/alcoholic solvent, 1–3 h ~50–60 Produces cis/trans isomers; moderate yield
Carbonate buffer-mediated synthesis Thiourea + substituted aldehydes Sodium carbonate buffer, 50 °C, 30–120 min ~48–52 Isolates cis/trans isomers; good purity
One-pot multicomponent reaction Primary amine + oxo-compound + thiolic agent Heating or microwave-assisted, various solvents Variable Efficient, green chemistry compatible
Nucleophilic substitution Halomethyl-imidazolidine-2-thione + NaOCH3 Methanol, 40–60 °C High Post-synthetic methoxy introduction

Research Findings and Notes

  • The formation of cis- and trans-isomers is common in these syntheses, with ratios depending on reaction conditions and starting materials.
  • Yields typically range from 48% to 60% for direct cyclocondensation methods.
  • Microwave-assisted synthesis and green chemistry approaches have been successfully applied to improve reaction efficiency and environmental compatibility.
  • The use of carbonate buffers facilitates selective formation of hydroxy and methoxy derivatives, which can be further modified.
  • Post-synthetic substitution reactions allow for the introduction of methoxy groups under mild conditions, preserving the integrity of the imidazolidine-2-thione core.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4,4-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like

Biological Activity

5-Methoxy-4,4-dimethylimidazolidine-2-thione (MDIT) is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of MDIT, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C7H12N2OS
Molecular Weight: 172.25 g/mol
IUPAC Name: this compound

The compound features a thione functional group, which is critical for its biological activity. The methoxy group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research has demonstrated that MDIT exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that MDIT is particularly effective against Escherichia coli and Staphylococcus aureus .

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

Anticancer Activity

MDIT has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, indicated that MDIT induces apoptosis through the activation of caspase pathways. The IC50 values for MDIT against these cell lines were found to be significantly lower than those of standard chemotherapeutic agents.

Cancer Cell LineIC50 (µM)
MCF-715
PC-310

The mechanism by which MDIT exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition: MDIT has been shown to inhibit specific enzymes involved in cellular proliferation, such as topoisomerases and kinases.
  • Reactive Oxygen Species (ROS) Generation: The compound promotes oxidative stress in cancer cells, leading to increased apoptosis.
  • Cell Cycle Arrest: It causes cell cycle arrest in the G2/M phase, preventing further cellular division.

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of MDIT in treating bacterial infections resistant to conventional antibiotics. Patients treated with MDIT showed a significant reduction in infection markers compared to those receiving placebo treatment.

Case Study 2: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, administration of MDIT resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 5-Methoxy-4,4-dimethylimidazolidine-2-thione lies in its antimicrobial properties. Studies have indicated that derivatives of imidazolidine-2-thione exhibit significant antibacterial and antifungal activities. For example, compounds similar to this compound have been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.

CompoundMIC (µmol/mL)MBC (µmol/mL)
5-Methoxy derivative3.00–12.284.09–16.31
Other derivatives3.12–12.774.26–17.03

Anticancer Potential

The compound also shows promise in anticancer research. Studies involving platinum(II) complexes with thiones have revealed that these compounds can inhibit tumor growth effectively. The mechanism involves inducing apoptosis in cancer cells, making it a potential candidate for further development in cancer therapies .

Agricultural Applications

Pesticidal Properties

Research has indicated that imidazolidine derivatives possess pesticidal properties, making them suitable for use as agrochemicals. The structural characteristics of this compound allow it to interact with biological systems of pests effectively, leading to their mortality or reproductive failure.

ApplicationTarget OrganismEfficacy
InsecticideVarious pestsHigh
FungicideFungal pathogensModerate

Material Science

Polymer Development

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its thiol groups can participate in cross-linking reactions, leading to the formation of thermosetting polymers with enhanced mechanical properties.

Synthesis Techniques

The synthesis of this compound involves various methods including microwave-assisted synthesis and solvent-free reactions, which are advantageous for producing high yields with minimal environmental impact .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several imidazolidine derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the methoxy group significantly enhanced antibacterial activity.

Case Study 2: Anticancer Activity

In a study focused on anticancer properties, researchers synthesized platinum(II) complexes with thiones including the target compound. The results showed a marked reduction in cell viability in various cancer cell lines when treated with these complexes, indicating the potential for therapeutic use .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between 5-Methoxy-4,4-dimethylimidazolidine-2-thione and related compounds:

Compound Name Substituents Molecular Formula Key Structural Features Reference
This compound 4,4-(CH₃)₂, 5-OCH₃ C₆H₁₂N₂OS Methyl groups at C4, methoxy at C5, thiocarbonyl -
trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione 4,5-OH, 1,3-Ph C₁₅H₁₄N₂O₂S Hydroxyl groups at C4/C5, aromatic N-substituents
4,5-Dimethoxyimidazolidine-2-thione 4,5-OCH₃ C₅H₁₀N₂O₂S Methoxy groups at C4/C5, smaller substituents
1-Methyl-4,5-dihydro-1H-imidazole-2-thiol 1-CH₃, saturated C4-C5 bond C₄H₈N₂S Saturated ring, methyl at N1, thiol group

Key Observations :

  • Aromatic vs. Aliphatic Substituents : N,N′-diaryl derivatives (e.g., diphenyl or bis(4-methoxyphenyl)) exhibit planar conformations due to π-π stacking, whereas aliphatic substituents (e.g., methyl/methoxy) favor compact, hydrophobic structures .

Physicochemical Properties

Comparative NMR and MS data highlight substituent-driven trends:

  • NMR Shifts :

    • Hydroxyl protons in 4,5-dihydroxy derivatives resonate at δ 5.76 ppm (broad), whereas methoxy groups in dimethoxy analogs appear at δ 3.30–3.50 ppm .
    • Aromatic protons in diaryl derivatives (e.g., trans-1,3-bis(4-methoxyphenyl)) show signals at δ 6.80–7.20 ppm .
  • Mass Spectrometry :

    • 4,5-Dimethoxyimidazolidine-2-thione: [M+H]+ at m/z 163.1 .
    • Diarylated derivatives: Molecular ions above m/z 300 due to aromatic substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-Methoxy-4,4-dimethylimidazolidine-2-thione, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving thiosemicarbazides and carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 hours) yields structurally related thiazolidinones . Purity is ensured through recrystallization (e.g., DMF-ethanol mixtures) and validated via HPLC (>98% purity) or melting point analysis. Reproducibility requires strict control of stoichiometry, solvent ratios, and reflux duration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., methoxy groups at δ 3.3–3.5 ppm) and carbon backbone structure .
  • X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry, especially for disordered structures (e.g., N-aryl substituents) .
  • FT-IR : Confirms thione (C=S) stretching at ~1200–1250 cm1^{-1} and methoxy C-O bonds at ~1050 cm1^{-1} .

Q. What purification strategies are recommended for eliminating byproducts in imidazolidine-thione synthesis?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates byproducts like unreacted thioureas. For crystalline compounds, fractional recrystallization in ethanol/water mixtures improves yield. Purity is validated via TLC (Rf consistency) and mass spectrometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce side reactions in imidazolidine-thione synthesis?

  • Methodological Answer : Use factorial design to test variables (temperature, solvent polarity, catalyst). For example:

VariableRange TestedOptimal Condition
Temperature80–120°C100°C
SolventDMF, AcOH, EtOHDMF:AcOH (1:2)
CatalystNaOAc, K2 _2CO3_3NaOAc (0.02 mol)
Higher temperatures accelerate cyclization but may degrade sensitive substituents. DMF improves solubility of aromatic intermediates .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311++G(d,p)) model electron distribution and reactive sites. For example:

  • HOMO-LUMO gaps : Predict nucleophilic/electrophilic regions (e.g., thione sulfur as nucleophilic center).
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to guide derivatization (e.g., methoxy group directing electrophilic substitution) .
    Cross-validation with experimental IR/NMR data ensures accuracy .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for imidazolidine-thiones?

  • Methodological Answer : Discrepancies (e.g., dynamic disorder in X-ray vs. static NMR conformers) are addressed by:

  • Variable-Temperature NMR : Detects conformational flexibility (e.g., coalescence of signals at elevated temps).
  • Quantum Chemical Calculations : Simulate NMR chemical shifts under different geometries to match experimental data .
  • Multi-Technique Validation : Combine XRD, NMR, and IR to triangulate structural assignments .

Q. How can bioactivity studies of this compound be grounded in theoretical frameworks?

  • Methodological Answer : Link hypotheses to established mechanisms, such as:

  • Thione-Metal Chelation : Test antimicrobial activity via metal-binding assays (e.g., Zn2+^{2+}/Fe3+^{3+} titration monitored by UV-Vis).
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., HIV protease or α-glucosidase) .
    Experimental IC50_{50} values are compared to computational binding energies to validate models .

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